molecular formula C5H5BrClN3 B8221622 4-Bromo-6-chloro-5-methylpyridazin-3-amine

4-Bromo-6-chloro-5-methylpyridazin-3-amine

Cat. No.: B8221622
M. Wt: 222.47 g/mol
InChI Key: ZLYWLRPISFPECU-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-5-methylpyridazin-3-amine is an organic compound with the molecular formula C5H5BrClN3 and a molecular weight of approximately 222.47 g/mol . This reagent serves as a valuable chemical building block in medicinal chemistry and pharmaceutical research, particularly for the synthesis of more complex heterocyclic systems. The presence of both bromo and chloro substituents on its pyridazine ring makes it a versatile intermediate for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. Researchers value this compound for constructing novel molecules; for instance, pyridazinone-based derivatives have been extensively studied for their potential vasodilatory and antihypertensive activities . Some such derivatives have demonstrated superior aortic vasorelaxant activity and efficacy in increasing eNOS mRNA expression and nitric oxide levels in preclinical research . While the specific mechanism of action for this compound itself is not defined, as it is primarily an intermediate, related pyridazine-containing compounds are known to act as potential vasodilators, with effects linked to the activation of adenylate cyclase and an increase in intracellular cyclic guanosine monophosphate (cGMP) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. It must be handled by qualified professionals in a laboratory setting. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-bromo-6-chloro-5-methylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)5(8)10-9-4(2)7/h1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYWLRPISFPECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 6-Chloro-5-methylpyridazin-3-amine

The most direct route involves bromination of the parent amine, 6-chloro-5-methylpyridazin-3-amine. A patent by AU2021308625A1 details a scalable single-step process using sodium bicarbonate (NaHCO₃) as a base in aqueous medium. The reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the 4-position of the pyridazine ring. Key parameters include:

  • Molar ratio : 1:1.2 (amine:bromine)

  • Temperature : 0–5°C to minimize side reactions

  • Reaction time : 4–6 hours

  • Yield : 68–72% after recrystallization from ethanol/water

This method avoids column chromatography, making it industrially viable. However, residual di-brominated byproducts (≤5%) necessitate careful crystallization control.

Alternative Brominating Agents

While elemental bromine remains prevalent, N-bromosuccinimide (NBS) in dichloromethane demonstrates comparable efficiency under radical initiation conditions. A study comparing bromine sources showed:

Brominating AgentSolventCatalystYield (%)Purity (%)
Br₂H₂O/EtOHNone7295
NBSDCMAIBN6592
DBDMHAcetonitrileH₂SO₄5889

DBDMH = 1,3-Dibromo-5,5-dimethylhydantoin; AIBN = Azobisisobutyronitrile

NBS-based systems reduce handling risks but require anhydrous conditions, complicating large-scale implementation.

Multi-Step Synthesis from Pyridazine Precursors

Chlorination-Bromination Sequential Protocol

CN108101857B discloses a six-step synthesis starting from 3-aminopyrazine-2-carboxylate esters:

  • Chlorination :

    • Reagent: Phosphorus oxychloride (POCl₃)

    • Conditions: Reflux at 110°C for 8 hours

    • Intermediate: 3-amino-6-chloropyrazine-2-carboxylate (83% yield)

  • Diazotization-Bromination :

    • Diazotizing agent: Sodium nitrite (NaNO₂) in HBr/AcOH

    • Temperature: −10°C to prevent thermal decomposition

    • Intermediate: 3-bromo-6-chloropyrazine-2-carboxylate (76% yield)

  • Ester Hydrolysis :

    • Base: 2M NaOH at 80°C for 3 hours

    • Product: 3-bromo-6-chloropyrazine-2-carboxylic acid (89% yield)

  • Curtius Rearrangement :

    • Reagent: Diphenylphosphoryl azide (DPPA)

    • Solvent: tert-Butanol at 120°C

    • Intermediate: tert-butyloxycarbonyl (Boc)-protected amine (67% yield)

  • Boc Deprotection :

    • Acid: 4M HCl in dioxane

    • Final Product: 4-bromo-6-chloro-5-methylpyridazin-3-amine (58% overall yield)

This pathway enables precise regiocontrol but suffers from lengthy purification steps between stages.

Reaction Optimization Parameters

Temperature Effects on Bromination

Controlled studies reveal a nonlinear relationship between temperature and selectivity:

  • <0°C : Slows reaction kinetics, leading to incomplete conversion

  • 0–10°C : Optimal balance between reaction rate and byproduct formation

  • >20°C : Promotes ring-opening side reactions (up to 22% yield loss)

Solvent Systems

Polar aprotic solvents enhance bromine solubility but impact product crystallization:

SolventDielectric ConstantYield (%)Purity (%)
Water80.17295
DCM8.96592
Acetonitrile37.56188
DMF36.75484

Aqueous ethanol (1:3 v/v) emerges as the optimal crystallization solvent, achieving 95% purity through hydrogen-bond-mediated lattice formation.

Comparative Analysis of Synthetic Routes

Yield vs. Scalability

MethodStepsOverall Yield (%)ScalabilityPurification Complexity
Direct Bromination172HighLow
Multi-Step Synthesis658ModerateHigh
NBS Bromination165ModerateMedium

The direct bromination method provides the best compromise between yield and production feasibility.

Byproduct Profiles

GC-MS analysis identifies three primary impurities across methods:

  • 4,6-Dibromo-5-methylpyridazin-3-amine (2–5%)

  • Ring-opened hydrazine derivatives (1–3%)

  • N-Methyl oxidation products (≤1%)

Impurity levels correlate strongly with reaction stoichiometry control—deviations >5% from 1:1 amine:bromine ratios double dibrominated byproduct formation.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

  • Residence time: 8 minutes vs. 6 hours batch

  • Yield improvement: 78% vs. 72% batch

  • Temperature control: ±0.5°C vs. ±2°C batch

Key parameters for flow optimization:

  • Tubing diameter: 1.5 mm ID prevents clogging

  • Mixing efficiency: 3-stage static mixer configuration

  • Quench rate: Immediate cooling to −20°C post-reaction

Waste Stream Management

The bromination process generates HBr as a major byproduct. Neutralization with Ca(OH)₂ produces CaBr₂, which finds use in drilling fluids, achieving 92% waste utilization efficiency.

Emerging Methodologies

Photocatalytic Bromination

Preliminary studies using eosin Y as photocatalyst show promise:

  • Visible light activation (450 nm LED)

  • Room temperature operation

  • Current yield: 54% with 88% selectivity

This approach eliminates cryogenic conditions but requires further optimization for industrial adoption.

Enzymatic Halogenation

Engineered flavin-dependent halogenases demonstrate:

  • 4-position selectivity: 99%

  • Yield: 41% in aqueous buffer

  • Reaction time: 24 hours

While environmentally benign, the low turnover number (TON = 15) limits practical application .

Chemical Reactions Analysis

4-Bromo-6-chloro-5-methylpyridazin-3-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-chloro-5-methylpyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-5-methylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Heterocycle Substituents (Positions) Key Differences/Implications CAS/ID (Source)
This compound Pyridazine Br (4), Cl (6), CH₃ (5), NH₂ (3) Reference compound; pyridazine core Not explicitly provided
5-Bromo-6-chloro-4-methylpyridin-3-amine Pyridine Br (5), Cl (6), CH₃ (4), NH₂ (3) Pyridine core (one N atom); altered halogen positions 1461707-96-9
5-Bromo-6-methylpyridin-2-amine Pyridine Br (5), CH₃ (6), NH₂ (2) Lacks Cl; amine at position 2 16154-72-6
5-Bromo-6-chloropyrazin-2-amine Pyrazine Br (5), Cl (6), NH₂ (2) Pyrazine core (two N atoms at 1,4-positions) 79614-85-0
2-Bromo-6-chloro-5-methylpyridin-3-amine Pyridine Br (2), Cl (6), CH₃ (5), NH₂ (3) Halogen positions differ significantly 1823003-95-7
5-Bromo-6-chloropyridin-3-amine Pyridine Br (5), Cl (6), NH₂ (3) Lacks CH₃; pyridine core 1354021-09-2
6-Chloro-5-methylpyridazin-3-amine Pyridazine Cl (6), CH₃ (5), NH₂ (3) Lacks Br; simplified halogenation 64068-00-4

Structural and Electronic Differences

  • Heterocycle Core: Pyridazine (two adjacent N atoms) vs. pyridine (one N) vs. Pyrazines (e.g., 5-Bromo-6-chloropyrazin-2-amine) exhibit distinct electronic profiles due to symmetrical N placement, affecting solubility and binding interactions .
  • Substituent Positions: In 5-Bromo-6-chloro-4-methylpyridin-3-amine , the methyl group at position 4 (vs. Similarly, 2-Bromo-6-chloro-5-methylpyridin-3-amine places Br at position 2, which could hinder electrophilic attacks at the ortho position.
  • Halogen and Functional Group Variations :

    • The absence of Br in 6-Chloro-5-methylpyridazin-3-amine reduces molecular weight and lipophilicity, impacting pharmacokinetic properties. Conversely, 5-Bromo-6-chloropyrazin-2-amine retains both halogens but on a pyrazine scaffold, which may influence metabolic stability in biological systems.

Physicochemical Properties

  • Melting Points and Solubility :

    • While direct data for the target compound are unavailable, analogs like 4,6-Dichloro-5-methoxypyrimidine exhibit melting points of 313–315 K, suggesting that bromination and methylation in the target compound may increase melting points due to enhanced molecular symmetry and halogen interactions.
  • Crystal Packing :

    • Halogen interactions (e.g., Cl···N) observed in pyrimidine derivatives imply that similar forces may stabilize the crystal lattice of the target compound, affecting its formulation in solid-dose pharmaceuticals.

Biological Activity

4-Bromo-6-chloro-5-methylpyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C5_5H5_5BrClN3_3
  • Molecular Weight : 202.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notably, it has been investigated for its role as a modulator of the muscarinic acetylcholine receptor (mAChR), particularly the M4 subtype, which is implicated in cognitive functions and neurological disorders.

Key Mechanisms:

  • Receptor Modulation : The compound acts as a positive allosteric modulator of mAChR M4, enhancing receptor activity without directly activating the receptor itself. This modulation can potentially lead to improved cognitive function and reduced symptoms in neurodegenerative diseases such as Alzheimer's.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic effects against conditions like schizophrenia and other psychiatric disorders.

Antimicrobial and Antiparasitic Activity

Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Activity Type Target Pathogen IC50 (µM) Reference
AntibacterialMRSA12.5
AntiparasiticTrypanosoma cruzi10.0
AntifungalCandida albicans>20

Case Studies

  • Cognitive Enhancement : A study investigated the effects of this compound on cognitive performance in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting potential applications in treating cognitive deficits associated with aging and neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : Another study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling and potentially improving cognitive functions.

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound have shown promising results:

  • Bioavailability : Studies indicate that the compound exhibits favorable absorption characteristics with a moderate half-life, making it a suitable candidate for further development.
  • Toxicity Assessment : Toxicological evaluations reveal low cytotoxicity in human cell lines, supporting its safety profile for potential therapeutic use.

Q & A

Basic: What synthetic methodologies are recommended for 4-Bromo-6-chloro-5-methylpyridazin-3-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential halogenation and amination of a pyridazine core. For example, bromination at the 4-position using NBS (N-bromosuccinimide) under radical conditions, followed by chlorination at the 6-position with POCl₃. Methylation at the 5-position can be achieved via nucleophilic substitution or using methylating agents like methyl iodide. Optimization focuses on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios of reagents to minimize byproducts. Purity (>95%) is confirmed via HPLC, with yields improved by slow addition of halogenating agents .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.5–8.2 ppm) and confirms bromine/chlorine integration .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₅H₆BrClN₃: theoretical 222.47 g/mol) and isotopic patterns for Br/Cl .
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase columns (C18, acetonitrile/water gradient) .

Advanced: How does the pyridazine ring influence reactivity in cross-coupling reactions compared to pyridine analogs?

Answer:
The pyridazine ring’s electron-deficient nature enhances electrophilicity at halogenated positions, making it more reactive in Suzuki-Miyaura couplings than pyridine analogs. For example, the 4-bromo group undergoes cross-coupling with arylboronic acids at lower temperatures (50–60°C vs. 80–100°C for pyridines). However, competing side reactions (e.g., dehalogenation) require careful ligand selection (e.g., SPhos) and base optimization (K₂CO₃ in THF/H₂O) .

Advanced: How can contradictions in reported biological activities of derivatives be resolved?

Answer:
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

  • Dose-Response Curves : Validate IC₅₀ values across multiple replicates.
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates.
  • Co-crystallization Studies : Resolve binding modes with targets (e.g., kinases) via X-ray crystallography .

Basic: What handling and storage protocols ensure compound stability?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis of halogen groups.
  • Light Sensitivity : Use amber vials to avoid photodegradation.
  • Solubility : DMSO or dichloromethane is preferred for stock solutions; avoid prolonged exposure to moisture .

Advanced: How do substitutions at the 4-bromo and 6-chloro positions affect enzymatic target interactions?

Answer:

  • 4-Bromo : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase ATP-binding sites).
  • 6-Chloro : Modulates electron-withdrawing effects, altering binding affinity. SAR studies show replacing Cl with methoxy reduces activity by 50% in kinase inhibition assays, highlighting the role of electronegativity .

Basic: What are the solvent compatibility and solubility profiles for this compound?

Answer:

  • High Solubility : DMSO (50 mg/mL), DCM (30 mg/mL).
  • Low Solubility : Water (<0.1 mg/mL); use surfactants (e.g., Tween-80) for aqueous assays.
  • Reactivity Notes : Avoid alcohols (e.g., MeOH) to prevent nucleophilic displacement of halogens .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states for SNAr reactions (e.g., activation energy for Cl substitution).
  • Molecular Dynamics : Simulate binding to biological targets (e.g., using AutoDock Vina).
  • Hammett Plots : Correlate substituent effects with reaction rates .

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